[(3-Methoxybenzoyl)amino]urea
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Overview
Description
[(3-Methoxybenzoyl)amino]urea is an organic compound with the molecular formula C9H10N2O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxybenzoyl)amino]urea typically involves the reaction of 3-methoxybenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Methoxybenzoyl chloride+Urea→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxybenzoyl)amino]urea can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of an acid or base to yield 3-methoxybenzoic acid and urea.
Oxidation: Oxidation of the methoxy group can lead to the formation of a hydroxyl group, resulting in the formation of 3-hydroxybenzoyl derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-Methoxybenzoic acid and urea.
Oxidation: 3-Hydroxybenzoyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Methoxybenzoyl)amino]urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3-Methoxybenzoyl)amino]urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
[(3-Methoxybenzoyl)amino]urea can be compared with other similar compounds, such as:
[(3-Hydroxybenzoyl)amino]urea: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
[(4-Methoxybenzoyl)amino]urea: Similar structure but with the methoxy group in the para position, which can influence its chemical properties and applications.
[(3-Methoxyphenyl)urea]:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(3-methoxybenzoyl)amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(5-7)8(13)11-12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQBNVWURIQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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